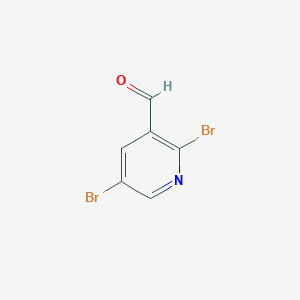

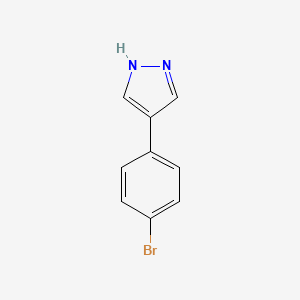

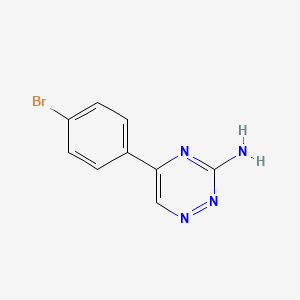

5-(4-Bromophenyl)-1,2,4-triazin-3-amine

Übersicht

Beschreibung

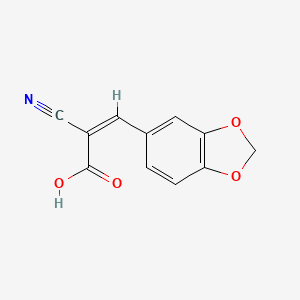

The compound 5-(4-Bromophenyl)-1,2,4-triazin-3-amine is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound includes a triazine ring substituted with a bromophenyl group and an amine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of triazine derivatives can be achieved through various methods. For instance, the synthesis of related compounds, such as 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, involves the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . Although the exact synthesis of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can engage in various interactions. For example, molecular cocrystals of a related compound, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, exhibit hydrogen bonding in their crystal structures, forming heterodimers and chains through specific N-H...O and N-H...N interactions . These interactions are crucial for the stability and properties of the crystal structures.

Chemical Reactions Analysis

Triazine derivatives can participate in a range of chemical reactions. For example, 4-(2-Hydroxyphenyl)-1,3,5-triazin-2-ylcyanamides, which are structurally related to 5-(4-Bromophenyl)-1,2,4-triazin-3-amine, can react with sodium azide to form tetrazolyl derivatives or with allyl bromide to yield allyl-substituted cyanamides . These reactions demonstrate the versatility of triazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of substituents such as bromophenyl groups can affect the compound's reactivity, solubility, and thermal stability. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine, a compound with a similar bromophenyl moiety, has been studied in acetonitrile, revealing insights into its redox behavior . These properties are essential for the practical applications of triazine derivatives in various domains.

Wissenschaftliche Forschungsanwendungen

Detection of Nitroaromatic Explosives

5-(4-Bromophenyl)-1,2,4-triazin-3-amine is a key component in the synthesis of luminescent covalent-organic polymers (COPs). These COPs demonstrate high sensitivity and fast response to nitroaromatic explosives like picric acid and trinitrotoluene, even at concentrations below 1 ppm. This makes them valuable materials for explosive detection and small organic molecule sensing (Xiang & Cao, 2012).

Amination Processes

The compound plays a crucial role in the amination of triazines. It has been observed that the amination of 5-R- and 6-R-3-X-1,2,4-triazines results in the formation of corresponding 3-amino-1,2,4-triazines. This process is influenced by the character of the leaving group and involves both SN(AE) and SN(ANRORC) substitution mechanisms (Rykowski & Plas, 1982).

Antimicrobial Activities

Derivatives of 1,2,4-triazines, including those involving 5-(4-Bromophenyl)-1,2,4-triazin-3-amine, have shown promising antimicrobial activities. Specific derivatives synthesized from this compound exhibited good to moderate activities against various microorganisms (Bektaş et al., 2007).

Molecular Structure Investigations

In research involving the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, 5-(4-Bromophenyl)-1,2,4-triazin-3-amine was used. This research provided insights into the molecular structures and interactions within these compounds, contributing significantly to the understanding of their chemical behavior and potential applications (Shawish et al., 2021).

Synthesis of Novel Compounds

The compound has been employed in the synthesis of various novel derivatives, including triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles. These compounds have potential applications in different areas of chemistry and pharmacology (Heras et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei .

Action Environment

The success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDVINSIUHWSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428340 | |

| Record name | 5-(4-bromophenyl)-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-1,2,4-triazin-3-amine | |

CAS RN |

65943-30-8 | |

| Record name | 5-(4-bromophenyl)-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.